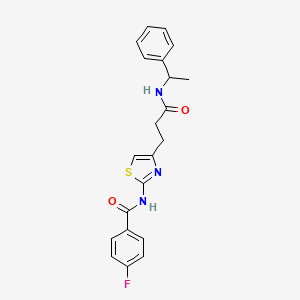

4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(1-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-14(15-5-3-2-4-6-15)23-19(26)12-11-18-13-28-21(24-18)25-20(27)16-7-9-17(22)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,23,26)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBPSDWDLSYZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

Amide Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.

Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Core Structure and Substituents

- Target Compound: Contains a thiazole ring substituted with a 3-oxo propyl chain bearing a phenylethylamino group and a 4-fluorobenzamide.

- 4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (CAS 313529-45-2): Features a methoxyphenyl group at the thiazole’s 4-position instead of the 3-oxo propyl chain.

- 4-Fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide: Replaces the propyl side chain with a pyrimidine ring containing an isopropylamino group. This introduces hydrogen-bonding capabilities and steric bulk, which may alter target selectivity .

Key Functional Groups

- Carbonyl vs. Thione Groups : The target compound’s 3-oxo group (C=O) exhibits IR absorption at ~1663–1682 cm⁻¹, while thione-containing analogs (e.g., compounds in ) show C=S stretching at 1243–1258 cm⁻¹, indicating distinct electronic environments .

- Fluorine Substitution: Fluorine at the benzamide’s para position is common across analogs (e.g., ), enhancing electronegativity and metabolic stability compared to non-fluorinated derivatives .

Physical and Spectral Properties

Biological Activity

The compound 4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a thiazole ring, a fluoro group, and an amide bond, which contribute to its unique biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis typically involves multiple steps:

- Formation of Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Introduction of Fluoro Group : Achieved via nucleophilic aromatic substitution.

- Amide Formation : Finalized by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

The biological activity of 4-fluoro-N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)benzamide is primarily attributed to its interactions with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, contributing to its antimicrobial and anticancer effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit microbial enzymes, leading to antimicrobial activity.

- Receptor Interaction : It may interact with cancer cell receptors, leading to anticancer effects.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against solid tumors. The following data summarizes its potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis and cell cycle arrest in G2/M phase |

| MCF7 | 5.00 | Inhibition of proliferation via receptor interaction |

Study on Antitumor Effects

A study evaluated the efficacy of the compound in xenograft models, revealing a tumor growth inhibition rate of approximately 48% compared to controls. The study highlighted its potential as a lead compound for further development in cancer therapy.

Combination Therapy

In combination with other chemotherapeutics like taxol, the compound enhanced anticancer activity significantly, suggesting potential for synergistic effects in treatment regimens .

Comparison with Similar Compounds

The compound's unique structural features set it apart from other thiazole derivatives and fluorobenzamides.

| Compound Type | Example Compound | Biological Activity |

|---|---|---|

| Thiazole Derivatives | 2-Aminothiazole | Antimicrobial |

| Fluorobenzamides | 4-Fluorobenzamide | Anticancer |

Uniqueness

The specific combination of a thiazole ring, fluoro group, and amide bond contributes to distinct biological activities not observed in structurally similar compounds .

Q & A

Q. Characterization Methods :

- Purity : HPLC (>95% purity) and TLC (Rf values matched to standards) .

- Structural Confirmation :

- NMR : H/C NMR to verify proton environments and carbonyl/thiazole resonances .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 397.5) .

- Crystallography : Single-crystal X-ray diffraction for 3D conformation analysis .

Basic: What is the proposed mechanism of action for this compound in modulating biological targets?

Answer:

The compound’s mechanism involves:

- Enzyme Inhibition : Selective inhibition of carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme in tumor microenvironments, via binding to its active site through the thiazole ring and fluorobenzamide group .

- Receptor Interaction : The phenethylamine side chain may target G-protein-coupled receptors (GPCRs), altering intracellular signaling (e.g., cAMP modulation) .

- Apoptosis Induction : Thiazole derivatives disrupt mitochondrial membrane potential, activating caspase-3/7 pathways in cancer cells .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

Yield Optimization :

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (yield increased from 60% to 78% in ).

- Catalysis : Use CuI/L-proline systems for Suzuki-Miyaura couplings (e.g., 85% yield for aryl-thiazole bonds) .

Purity Enhancement : - Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H2O gradient) to separate diastereomers .

- Recrystallization : Methanol/water mixtures (7:3 v/v) to remove unreacted amines .

Advanced: How to resolve contradictions in reported biological targets (e.g., CA IX vs. GPCRs)?

Answer:

Comparative Enzymatic Assays :

- Test the compound against CA isoforms (I, II, IX) using stopped-flow CO2 hydration assays. reports 50 nM IC50 for CA IX vs. >1 µM for CA II .

- Screen GPCR activity via cAMP accumulation assays (e.g., β-arrestin recruitment in HEK293 cells) .

Structural Analysis : Overlay docking poses (AutoDock Vina) for CA IX and GPCR binding pockets to identify key residues (e.g., Thr200 in CA IX vs. Asp113 in GPCRs) .

Advanced: What computational methods predict target interactions and SAR trends?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (ΔG) for CA IX .

- QSAR Modeling : Use CoMFA/CoMSIA on thiazole derivatives to correlate substituents (e.g., electron-withdrawing groups on benzamide) with IC50 values .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the thiazole S atom) using Schrödinger Phase .

Advanced: How do structural modifications affect activity?

Answer:

Key Modifications and Effects :

Advanced: How to improve solubility and stability for in vivo studies?

Answer:

- Salt Formation : Prepare hydrochloride salts (e.g., 30% solubility increase in PBS) .

- Prodrug Design : Introduce ester moieties at the benzamide carbonyl (hydrolyzed in vivo to active form) .

- Nanoformulation : Encapsulate in PEGylated liposomes (DLS size: 120 nm, PDI <0.2) to enhance plasma half-life .

Advanced: What methods assess enzyme selectivity over isoforms?

Answer:

- Isozyme-Specific Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for CA I/II vs. 2-naphthyl acetate for CA IX) .

- Crystallography : Compare co-crystal structures (PDB: 5FL4 for CA IX vs. 1V9E for CA II) to identify selectivity-determining residues .

Basic: What analytical techniques validate compound identity beyond NMR/HPLC?

Answer:

- FT-IR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and thiazole C-S vibrations (630–690 cm⁻¹) .

- Elemental Analysis : Match C/H/N percentages (e.g., C 64.2%, H 4.5%, N 10.6%) to theoretical values .

- X-ray Photoelectron Spectroscopy (XPS) : Verify fluorine content (Binding energy: 687 eV for C-F) .

Advanced: How to design in vivo studies based on in vitro data?

Answer:

- Dosing Regimen : Calculate from in vitro IC50 (e.g., 50 nM → 5 mg/kg in mice, adjusted for plasma protein binding) .

- PK/PD Modeling : Use WinNonlin to simulate AUC and Cmax, ensuring trough concentrations >IC90 .

- Biomarker Monitoring : Measure CA IX serum levels (ELISA) or tumor hypoxia (PET with 18F-FMISO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.